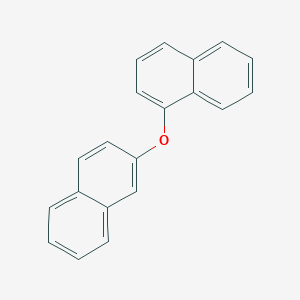
Naphthalene, 1-(2-naphthalenyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalene, 1-(2-naphthalenyloxy)- is an organic compound that belongs to the class of naphthalenes Naphthalenes are a class of arenes, consisting of two ortho-fused benzene rings This compound is characterized by the presence of a naphthalenyloxy group attached to the naphthalene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Naphthalene, 1-(2-naphthalenyloxy)- can be achieved through several synthetic routes. One common method involves the reaction of naphthalene with an appropriate naphthalenyloxy precursor under specific conditions. For instance, the bromination of naphthalene followed by a nucleophilic substitution reaction with a naphthalenyloxy compound can yield the desired product .
Industrial Production Methods
Industrial production of Naphthalene, 1-(2-naphthalenyloxy)- typically involves large-scale chemical processes. These processes often utilize high-purity starting materials and optimized reaction conditions to ensure high yields and purity of the final product. The use of catalysts and controlled reaction environments are common practices in industrial settings to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Naphthalene, 1-(2-naphthalenyloxy)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions.
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid or nitric acid as catalysts.
Major Products
The major products formed from these reactions include naphthoquinones, dihydro derivatives, and various substituted naphthalenes. These products have significant applications in the synthesis of dyes, pigments, and other industrial chemicals .
Scientific Research Applications
Naphthalene, 1-(2-naphthalenyloxy)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Naphthalene, 1-(2-naphthalenyloxy)- involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Naphthalene, 1-(2-naphthalenyloxy)- can be compared with other similar compounds, such as:
Naphthalene: The parent compound, which consists of two fused benzene rings.
Naphthalene, 1-(2-naphthalenyloxy)- is unique due to the presence of the naphthalenyloxy group, which imparts distinct chemical properties and reactivity compared to other naphthalene derivatives .
Properties
CAS No. |
611-49-4 |
|---|---|
Molecular Formula |
C20H14O |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
1-naphthalen-2-yloxynaphthalene |
InChI |
InChI=1S/C20H14O/c1-2-8-17-14-18(13-12-15(17)6-1)21-20-11-5-9-16-7-3-4-10-19(16)20/h1-14H |
InChI Key |
HGNMIEUZAKTBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


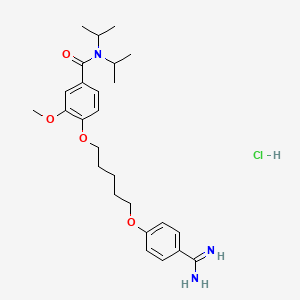
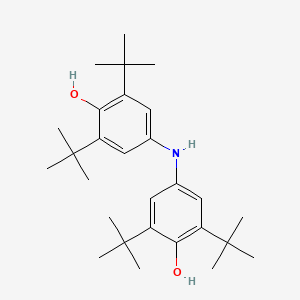
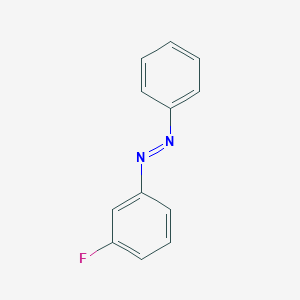

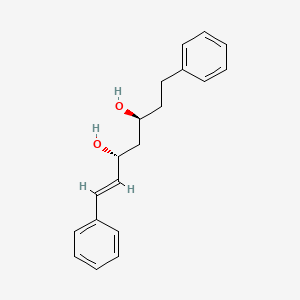

![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14755153.png)
![[1-(4-Chlorobenzyl)-5-methyl-2-phenyl-1h-indol-3-yl]acetic acid](/img/structure/B14755170.png)
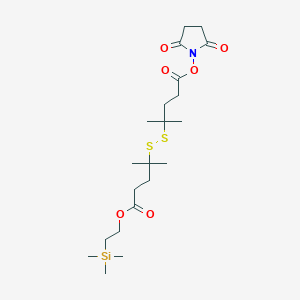
![4-[16-[3,5-bis[3,5-bis(trifluoromethyl)phenyl]-4-oxocyclohexa-1,5-dien-1-yl]-13-hydroxy-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-10-yl]-2,6-bis[3,5-bis(trifluoromethyl)phenyl]cyclohexa-2,4-dien-1-one](/img/structure/B14755180.png)
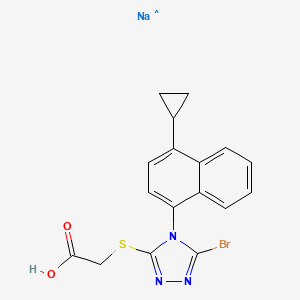
![Methanesulfonamide, N-[4-[1-hydroxy-2-[[(1,2,3,4-tetrahydro-1-oxo-2-naphthalenyl)methyl]amino]ethyl]phenyl]-](/img/structure/B14755190.png)
![10,29-Diazaundecacyclo[22.14.2.22,5.03,20.04,17.06,15.09,14.021,39.025,34.028,33.036,40]dotetraconta-1,3(20),4,6(15),7,9(14),10,12,16,18,21(39),22,24(40),25(34),26,28(33),29,31,35,37,41-henicosaene](/img/structure/B14755195.png)
![N-methyl-N-[(4-nitrophenyl)methylideneamino]aniline](/img/structure/B14755202.png)
